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Compound of Interest

Compound Name: R-IMPP Hydrochloride

CAS No.: 2173005-10-0

Cat. No.: B610486 Get Quote

Executive Summary
R-IMPP hydrochloride (also identified as PF-00932239) is a first-in-class, orally bioavailable

small molecule that inhibits the translation of Proprotein Convertase Subtilisin/Kexin Type 9

(PCSK9). Unlike monoclonal antibodies (e.g., evolocumab) that sequester circulating PCSK9,

R-IMPP acts intracellularly by selectively stalling the human 80S ribosome during the

elongation phase of PCSK9 protein synthesis.

This guide details the physicochemical properties, unique ribosomal stalling mechanism, and

validated experimental protocols for R-IMPP hydrochloride, designed for researchers

investigating lipid metabolism and novel RNA-targeted small molecule therapeutics.

Part 1: Chemical Identity & Structural Analysis
R-IMPP is a piperidine-isoquinoline derivative. The hydrochloride salt form is utilized to improve

aqueous solubility and stability for biological assays.
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Property Data

Common Name R-IMPP (HCl)

Synonyms PF-00932239; PF-932239

IUPAC Name
(R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-

(piperidin-3-yl)propanamide hydrochloride

CAS Number
2173005-10-0 (HCl salt); 2133832-83-2 (Free

base)

Molecular Formula C₂₄H₂₈ClN₃O₂

Molecular Weight 425.96 g/mol

Appearance Light yellow to yellow solid

Solubility
DMSO: ≥ 100 mg/mL (234 mM); Water:

Insoluble (requires co-solvents)

Storage
-20°C (Powder, 2 years); -80°C (In solvent, 6

months)

Structural Significance
The molecule features a chiral piperidine ring (R-enantiomer) which is critical for binding

affinity. The isoquinoline moiety is believed to interact with specific rRNA residues within the

ribosome exit tunnel, while the methoxyphenyl linker provides the correct spatial orientation to

interact with the nascent PCSK9 peptide chain.

Part 2: Pharmacological Profile & Mechanism of
Action
Core Mechanism: Selective Ribosome Stalling
R-IMPP operates via a highly specific mechanism known as transcript-dependent translation

inhibition. It does not inhibit general protein synthesis. Instead, it binds to the exit tunnel of the

human 80S ribosome.
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Binding: R-IMPP binds to the ribosome only when specific amino acid sequences (present in

the N-terminal region of PCSK9) are being polymerized.

Stalling: The presence of the small molecule in the exit tunnel, combined with the specific

geometry of the nascent PCSK9 peptide, induces a steric clash or conformational change

that halts the ribosome.

Degradation: The stalled ribosome-mRNA complex triggers cellular quality control

mechanisms (likely No-Go Decay), leading to the degradation of the PCSK9 mRNA and the

nascent peptide.

Outcome: Reduced intracellular and secreted PCSK9 levels

Reduced degradation of LDL Receptors (LDLR)

Increased LDL-C clearance.

Signaling Pathway Visualization
The following diagram illustrates the interference of R-IMPP in the PCSK9 synthesis pathway.
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Caption: R-IMPP intercepts the PCSK9 mRNA-Ribosome complex, inducing stalling and

subsequent degradation, thereby preserving surface LDLR.

Selectivity Data
Ribosome Specificity: Binds human 80S ribosomes; does not bind bacterial (E. coli)

ribosomes.[1][2]
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Proteome Selectivity: In ribosome profiling studies, R-IMPP (and its analog PF-06446846)

showed stalling on PCSK9 transcripts with negligible impact on the global proteome, making

it a highly selective chemical probe.

Part 3: Experimental Handling & Protocols
Solubilization & Stock Preparation
Critical Note: R-IMPP HCl is hygroscopic. Allow the vial to equilibrate to room temperature

before opening to prevent moisture absorption.

Stock Solution (In Vitro): Dissolve in 100% DMSO to a concentration of 10–50 mM.

Protocol: Add DMSO, vortex for 30 seconds. If particles persist, sonicate in a water bath at

37°C for 5 minutes.

Working Solution (In Vivo): R-IMPP requires a co-solvent system for animal dosing (IP or

Oral).

Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][3]

Preparation Order:

Dissolve compound in DMSO (10% of final vol).[1][3]

Add PEG300 (40% of final vol) and vortex.[3]

Add Tween-80 (5% of final vol) and vortex.[3]

Slowly add Saline (45% of final vol) while vortexing.

Stability:[4][5] Prepare fresh immediately before dosing.

In Vitro Assay: PCSK9 Inhibition in HepG2 Cells
This protocol validates the activity of R-IMPP by measuring secreted PCSK9 and LDL uptake.

Materials:
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HepG2 cells (human hepatoma line).

Lipoprotein Deficient Serum (LPDS).

Fluorescently labeled LDL (e.g., Dil-LDL).

PCSK9 ELISA Kit.

Workflow:

Seeding: Plate HepG2 cells in DMEM + 10% FBS. Allow to adhere overnight.

Starvation: Switch to DMEM + 5% LPDS for 24 hours to upregulate LDLR and PCSK9

expression.

Treatment: Treat cells with R-IMPP (0.1 µM – 10 µM) for 24 hours.

Control: 0.1% DMSO vehicle.[5][6][7]

Readout 1 (Secretion): Collect supernatant. Analyze via PCSK9 ELISA.

Expected IC50: ~2–5 µM.

Readout 2 (Function): Incubate cells with Dil-LDL (10 µg/mL) for 4 hours. Wash and measure

fluorescence.

Expected Result: Dose-dependent increase in cellular fluorescence (LDL uptake).

Experimental Decision Tree
Use this workflow to determine the appropriate preparation method based on your application.
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Caption: Decision matrix for R-IMPP solubilization. In vivo formulation requires specific co-

solvents to prevent precipitation.

Part 4: Scientific Integrity & References[8][9]
Causality & Interpretation
When using R-IMPP, researchers must distinguish between transcriptional and translational

effects.

qPCR vs. Western Blot: R-IMPP typically does not significantly lower PCSK9 mRNA levels

(unless degradation is rapid) but drastically lowers PCSK9 protein levels. A discrepancy

where mRNA is stable but protein is absent is the hallmark of this translation-stalling

mechanism.
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Toxicity Controls: Because R-IMPP targets the ribosome, high doses (>50 µM) may lose

selectivity. Always run a cell viability assay (e.g., CellTiter-Glo) in parallel to ensure reduced

PCSK9 is not due to general cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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